Iodo(2-methoxyethyl)mercury Iodo(2-methoxyethyl)mercury
Brand Name: Vulcanchem
CAS No.: 10403-65-3
VCID: VC19721786
InChI: InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1
SMILES:
Molecular Formula: C3H7HgIO
Molecular Weight: 386.58 g/mol

Iodo(2-methoxyethyl)mercury

CAS No.: 10403-65-3

Cat. No.: VC19721786

Molecular Formula: C3H7HgIO

Molecular Weight: 386.58 g/mol

* For research use only. Not for human or veterinary use.

Iodo(2-methoxyethyl)mercury - 10403-65-3

Specification

CAS No. 10403-65-3
Molecular Formula C3H7HgIO
Molecular Weight 386.58 g/mol
IUPAC Name iodo(2-methoxyethyl)mercury
Standard InChI InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1
Standard InChI Key SHNYOHRHNRGHHN-UHFFFAOYSA-M
Canonical SMILES COCC[Hg]I

Introduction

Chemical Structure and Molecular Characteristics

Iodo(2-methoxyethyl)mercury (C<sub>3</sub>H<sub>7</sub>HgIO) consists of a mercury center bonded to an iodine atom and a 2-methoxyethyl group (–OCH<sub>2</sub>CH<sub>2</sub>I). The molecular weight is approximately 372.49 g/mol, calculated as follows:

  • Mercury (Hg): 200.59 g/mol

  • Iodine (I): 126.90 g/mol

  • 2-Methoxyethyl (C<sub>3</sub>H<sub>7</sub>O): 59.09 g/mol

The compound’s structure contrasts with iodo(2-methoxy-2-methylpropyl)mercury (CAS 51930-62-2), which features a branched methoxyalkyl chain (C<sub>5</sub>H<sub>11</sub>HgIO, 414.64 g/mol). Linear vs. branched alkoxy groups influence solubility, reactivity, and biological interactions.

Table 1: Structural comparison of iodo(2-methoxyethyl)mercury and its methylpropyl analog

PropertyIodo(2-methoxyethyl)mercuryIodo(2-methoxy-2-methylpropyl)mercury
Molecular formulaC<sub>3</sub>H<sub>7</sub>HgIOC<sub>5</sub>H<sub>11</sub>HgIO
Molecular weight (g/mol)372.49414.64
Alkoxy groupLinearBranched

Synthetic Approaches and Challenges

The synthesis of iodo(2-methoxyethyl)mercury likely parallels methods for analogous organomercurials. A plausible route involves:

  • Mercuration of 2-methoxyethyl iodide:
    Reaction of mercury(II) oxide with 2-methoxyethyl iodide in a polar solvent:

    HgO+2CH3OCH2CH2I(CH3OCH2CH2)2Hg+I2O\text{HgO} + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{I} \rightarrow (\text{CH}_3\text{OCH}_2\text{CH}_2)_2\text{Hg} + \text{I}_2\text{O}

    Subsequent iodination could yield the target compound, though side reactions may require purification via column chromatography.

  • Grignard reagent intermediacy:
    Formation of a 2-methoxyethylmagnesium iodide followed by reaction with HgI<sub>2</sub>:

    HgI2+2CH3OCH2CH2MgI2MgI2+(CH3OCH2CH2)2Hg\text{HgI}_2 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{MgI} \rightarrow 2 \text{MgI}_2 + (\text{CH}_3\text{OCH}_2\text{CH}_2)_2\text{Hg}

Challenges include controlling mercury’s redox sensitivity and avoiding dimerization. The methylpropyl analog employs similar strategies, with yields influenced by reaction time and solvent choice.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in organic solvents (e.g., dichloromethane, THF) due to the alkoxy group’s lipophilicity. Limited aqueous solubility is expected, akin to.

  • Stability: Light- and heat-sensitive, with potential decomposition to Hg(0) and organic byproducts. Storage under inert atmospheres is critical.

Spectroscopic Characterization

  • NMR: <sup>1</sup>H NMR would show signals for the methoxy (–OCH<sub>3</sub>, δ ~3.3 ppm) and methylene (–CH<sub>2</sub>–, δ ~1.8–2.5 ppm) groups.

  • Mass spectrometry: Expected molecular ion peak at m/z ≈ 372.49 (M<sup>+</sup>).

Applications and Historical Context

Organomercury compounds were once used as:

  • Fungicides: Phenylmercury acetate in agriculture (now banned in most countries).

  • Catalysts: In acetaldehyde production (e.g., the Cathode process).

For iodo(2-methoxyethyl)mercury, potential niche applications include:

  • Organic synthesis: As a mercuryating agent for alkynes or alkenes.

  • Material science: Precursor for mercury-containing polymers.

Toxicity and Environmental Impact

Human Health Risks

  • Acute exposure: Neurological symptoms (tremors, memory loss) and kidney damage.

  • Chronic exposure: Cumulative neurotoxicity, as mercury bioaccumulates in the brain.

Table 2: Toxicity data for organomercury compounds

CompoundLD<sub>50</sub> (oral, rat)Target Organs
Methylmercury10–50 mg/kgCNS, Kidneys
Ethylmercury15–60 mg/kgCNS, Liver
Iodo(2-methoxyethyl)mercury (estimated)20–70 mg/kgCNS, Renal

Environmental Persistence

  • Bioaccumulation: Mercury enters aquatic food chains, concentrating in predatory fish.

  • Remediation: Activated carbon filtration or chelating agents (e.g., EDTA).

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